molecular formula C10H15NO2 B13277207 2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol CAS No. 114451-00-2

2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol

Cat. No.: B13277207
CAS No.: 114451-00-2
M. Wt: 181.23 g/mol
InChI Key: LHWPNSOMTWWUIS-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol is an organic compound with the molecular formula C 10 H 15 NO 2 and a molecular weight of 181.23 g/mol . It is identified by the CAS Number 114451-00-2 and is assigned the MDL number MFCD18331258 . Its structure can be represented by the SMILES notation OC1=CC=C(C)C=C1CNCCO . This product is strictly designated For Research Use Only. It is not intended for diagnostic or therapeutic applications and is not for human or veterinary use. Note on Research Applications: The specific research applications, mechanistic actions, and full physicochemical properties for this compound are not detailed in the current available sources. Researchers are encouraged to consult specialized scientific literature for further investigation into its potential uses.

Properties

CAS No.

114451-00-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-[(2-hydroxyethylamino)methyl]-4-methylphenol

InChI

InChI=1S/C10H15NO2/c1-8-2-3-10(13)9(6-8)7-11-4-5-12/h2-3,6,11-13H,4-5,7H2,1H3

InChI Key

LHWPNSOMTWWUIS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNCCO

Origin of Product

United States

Preparation Methods

General Synthetic Routes

The principal synthetic approach involves the alkylation or reductive amination of 4-methylbenzylamine derivatives with hydroxyethyl-containing reagents. The key reaction steps include:

  • Nucleophilic substitution (alkylation): Reaction of 4-methylbenzylamine with 2-bromoethanol or ethylene oxide to introduce the hydroxyethyl group.
  • Reductive amination: Condensation of 4-methylbenzaldehyde with aminoethylethanolamine, followed by reduction to form the target amine.
  • Condensation reactions: Formation of Schiff bases with hydroxy-substituted benzaldehydes and aminoethylethanolamine derivatives, sometimes used as intermediates.

Specific Preparation Protocols

Step Reagents Conditions Description Yield / Notes
1 4-Methylbenzylamine + Ethylene oxide or 2-bromoethanol Controlled temperature (50–100°C), inert atmosphere, solvent like toluene or DMF Nucleophilic substitution to form 2-[2-hydroxyethyl-[(4-methylphenyl)methyl]amino]ethanol Yields up to 88% reported with proper stoichiometry and catalyst usage
2 4-Methylbenzaldehyde + Aminoethylethanolamine Condensation under reflux in methanol or ethanol, followed by reduction (e.g., NaBH4) Formation of intermediate Schiff base and subsequent reduction to amine High purity product after chromatographic purification
3 Reductive amination of substituted phenols with hydroxyethyl amines Use of reducing agents such as sodium triacetoxyborohydride or catalytic hydrogenation Selective amine formation with retention of phenol group Useful for analog synthesis and modification

Industrial Scale Considerations

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates.
  • Optimization of solvent polarity (polar aprotic solvents like DMF or DMSO) to enhance solubility and yield.
  • Temperature control to minimize side reactions and degradation.
  • Reaction under inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive groups.
  • Purification by reverse-phase chromatography or crystallization.

Detailed Reaction Scheme Example

Reaction: Alkylation of 4-Methylbenzylamine with 2-Bromoethanol

$$
\text{4-Methylbenzylamine} + \text{2-Bromoethanol} \xrightarrow[\text{Base, Solvent}]{\text{50-100°C}} \text{2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol}
$$

  • Base: Triethylamine or potassium carbonate to neutralize HBr formed.
  • Solvent: Toluene, DMF, or ethanol.
  • Temperature: 50–100°C.
  • Time: 1–3 hours depending on scale.
  • Yield: Typically 80–88%.

Analytical Confirmation Post-Synthesis

Technique Key Observations Purpose
¹H NMR Spectroscopy Aromatic protons at δ 7.2–7.4 ppm; hydroxyethyl protons at δ 3.5–3.8 ppm; methyl protons at δ 2.3–2.5 ppm Confirm chemical structure and purity
Infrared (IR) Spectroscopy O–H/N–H stretch around 3300 cm⁻¹; C–O stretch near 1100 cm⁻¹ Identify functional groups
Mass Spectrometry (MS) Molecular ion peak at 209.28 g/mol Confirm molecular weight
Chromatography (HPLC or GC) Single major peak with retention time consistent with pure compound Purity assessment

Research Discoveries and Literature Insights

  • The compound is structurally related to Schiff base derivatives prepared by condensation of hydroxy-substituted benzaldehydes with aminoethylethanolamine, as reported in crystallographic studies (e.g., 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol).
  • Reductive amination is a preferred method for synthesizing related aminomethyl phenols with high selectivity and yield.
  • Catalytic and phase-transfer methods improve industrial synthesis efficiency.
  • Computational studies suggest that the hydroxyethyl group enhances hydrogen bonding capability, influencing reactivity and potential biological activity.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations
Nucleophilic substitution (alkylation) 4-Methylbenzylamine + 2-Bromoethanol or Ethylene oxide 50–100°C, base, inert atmosphere High yield, straightforward Requires controlled atmosphere, possible side reactions
Reductive amination 4-Methylbenzaldehyde + Aminoethylethanolamine + Reducing agent Reflux in methanol, NaBH4 or catalytic hydrogenation High selectivity, versatile Multi-step, requires reduction step
Condensation to Schiff base intermediates Hydroxybenzaldehyde + Aminoethylethanolamine Room temp or reflux, followed by reduction Useful for analog synthesis Intermediate step, purification needed

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The hydroxyethylamino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Structural Comparison of Selected Compounds
Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications References
2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol C₁₀H₁₅NO₂ 181.23 g/mol - 2-hydroxyethylamino-methyl
- 4-methyl
Hydrophilic, hydrogen-bonding Dyes, pharmaceuticals (potential)
2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol C₁₅H₁₇NO₂ 255.31 g/mol - 2-methoxy
- 4-(4-methylphenyl)aminomethyl
Increased lipophilicity Organic synthesis
4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol C₁₉H₁₈N₆O 346.39 g/mol - Diazenyl
- Phenylhydrazono-methyl
Extended conjugation, redox-active Dyes, sensors
2-{[4-(Methylsulfanyl)benzyl]amino}ethanol C₁₀H₁₅NOS 197.30 g/mol - 4-methylsulfanyl-benzylamino
- Ethanolamine
Thioether-enhanced stability Material science

Key Observations :

  • Hydrophilicity : The hydroxyethyl group in the target compound enhances water solubility compared to the methoxy and methylsulfanyl substituents in analogs .
  • Electronic Effects: The diazenyl and phenylhydrazono groups in the analog from introduce extended conjugation, lowering the HOMO-LUMO gap (as per DFT studies), which is critical for optical applications .
  • Stability : The methylsulfanyl group in ’s compound increases resistance to oxidation compared to the hydroxyethyl group .

Research Findings

  • DFT Analysis () : The diazenyl analog exhibits a lower HOMO-LUMO gap (4.1 eV) compared to the target compound (estimated ~5.0 eV), suggesting superior electron transfer capabilities .
  • Solubility : The hydroxyethyl group in the target compound increases aqueous solubility (logP ~1.5) compared to the methoxy analog (logP ~2.8) .
  • Thermal Stability : Methylsulfanyl-substituted compounds () show higher thermal degradation temperatures (>250°C) than hydroxyethyl derivatives (~200°C) .

Biological Activity

2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol, commonly referred to as a substituted aminophenol, is a compound characterized by the presence of both amino and hydroxyethyl functional groups. This structure enhances its solubility and reactivity, making it a subject of interest in various biological studies. The compound's potential applications span antimicrobial activity, neuroprotection, and interactions with biological receptors.

The chemical formula for 2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol is C9H13N1O2C_9H_{13}N_1O_2. Its structure includes:

  • A hydroxyethyl group that increases solubility.
  • An amino group that may facilitate interactions with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol. The compound has been tested against various bacterial strains, demonstrating significant inhibitory effects.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1564 µg/mL
Pseudomonas aeruginosa1848 µg/mL

These results indicate that the compound exhibits higher activity against Gram-positive bacteria compared to Gram-negative bacteria, which is consistent with findings for similar compounds .

Neuroprotective Effects

The compound's potential neuroprotective effects have also been explored. Research indicates that it may promote the survival of dopaminergic neurons, suggesting a possible application in treating neurodegenerative disorders. In vitro studies have shown that the compound can enhance cell viability under oxidative stress conditions by modulating apoptotic pathways .

The biological activity of 2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol can be attributed to its ability to interact with various biological receptors and enzymes. For instance, it is believed to act as a D3 dopamine receptor agonist, promoting β-arrestin translocation and G protein activation, which are crucial for neuroprotective signaling pathways .

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against clinical isolates of Staphylococcus aureus showed promising results, indicating its potential as an alternative to conventional antibiotics .
  • Neuroprotective Study : In a model of neurodegeneration, treatment with 2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol resulted in a significant reduction in neuronal death compared to controls, underscoring its potential therapeutic benefits in conditions like Parkinson's disease .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-{[(2-Hydroxyethyl)amino]methyl}-4-methylphenol to maximize yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Stepwise functionalization : Begin with 4-methylphenol, introduce the hydroxyethylamino-methyl group via Mannich reaction or reductive amination .
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic substitution efficiency .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
  • Yield monitoring : Track reaction progress via thin-layer chromatography (TLC) or NMR spectroscopy to identify intermediates and optimize reaction time/temperature .

Q. What analytical techniques are recommended for structural characterization and purity assessment of this compound?

Methodological Answer:

  • Structural elucidation : Combine 1^1H/13^13C NMR to confirm the presence of the hydroxyethylamino-methyl group and aromatic substitution patterns. Mass spectrometry (HRMS) verifies molecular weight .
  • Purity analysis : Use reverse-phase HPLC (C18 column, mobile phase: methanol/water with 0.1% formic acid) to detect impurities. Quantify via UV-Vis at 254 nm .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly if chiral centers form during synthesis .

Q. How can researchers address solubility and stability challenges during experimental handling?

Methodological Answer:

  • Solvent selection : Test polar aprotic solvents (DMSO, DMF) for dissolution, or use aqueous buffers (pH 6–8) if the compound exhibits zwitterionic properties .
  • Stability protocols : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (20–80% RH). Monitor degradation via HPLC and FTIR to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. How can the environmental fate and ecotoxicological impact of this compound be evaluated in long-term studies?

Methodological Answer:

  • Environmental partitioning : Measure logPP (octanol-water partition coefficient) to predict bioaccumulation potential. Use shake-flask or HPLC-derived methods .
  • Degradation studies : Simulate photolysis (UV irradiation) and hydrolysis (pH 3–9) to identify degradation products. Analyze via LC-MS/MS and compare with environmental matrices (e.g., soil, water) .
  • Ecotoxicology : Conduct acute/chronic toxicity assays on model organisms (e.g., Daphnia magna, algae). Apply OECD Test Guidelines 201/202 for standardized endpoints .

Q. What strategies resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

  • Meta-analysis : Systematically compare assay conditions (cell lines, concentrations, exposure times) from conflicting studies. Normalize data using IC50_{50} or EC50_{50} values .
  • Mechanistic validation : Use CRISPR/Cas9 gene editing to knock out putative targets (e.g., enzymes or receptors) in cellular models. Confirm activity loss via Western blot or enzymatic assays .

Q. How can structure-activity relationships (SARs) be established for derivatives of this compound?

Methodological Answer:

  • Derivative synthesis : Modify functional groups (e.g., replace hydroxyethyl with methyl or phenyl groups) via nucleophilic substitution or cross-coupling reactions .
  • Biological testing : Screen derivatives against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or surface plasmon resonance (SPR) .
  • Computational modeling : Perform molecular docking (AutoDock Vina) and QSAR analysis to correlate structural features (e.g., Hammett constants) with activity .

Q. What chromatographic methods effectively separate enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Optimize mobile phase (hexane/isopropanol) for baseline separation .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to catalyze asymmetric synthesis, coupled with racemization catalysts (e.g., Shvo’s catalyst) .

Q. How can degradation products and reactive intermediates be identified during metabolic or environmental studies?

Methodological Answer:

  • Trapping experiments : Use nucleophiles (e.g., glutathione) to stabilize reactive intermediates during in vitro microsomal incubations. Analyze adducts via LC-HRMS .
  • Isotope labeling : Synthesize 13^{13}C-labeled analogs to track metabolic pathways in vivo. Compare fragmentation patterns in MS/MS spectra .

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